molecular formula C19H17F3N2O2 B2696177 N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 941992-86-5

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2696177
CAS RN: 941992-86-5
M. Wt: 362.352
InChI Key: CLCPDJCRGGCDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being explored as a treatment option for various types of cancer and autoimmune diseases.

Scientific Research Applications

Antitumor and Anticancer Properties

The unique chemical structure of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide makes it an interesting candidate for cancer research. Researchers have explored its potential as an antitumor agent due to its ability to interact with specific cellular targets. Further investigations into its mechanism of action and efficacy against various cancer types are warranted .

Antibacterial Activity

Compounds containing pyrrolidine rings have been studied for their antibacterial properties. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide may exhibit antibacterial effects, making it relevant for combating bacterial infections. Researchers have investigated its activity against different bacterial strains, shedding light on its potential as a novel antibacterial agent .

Antitubercular Activity

Given the urgent need for new antitubercular drugs, this compound has been evaluated for its efficacy against Mycobacterium tuberculosis (MTB). Researchers have synthesized derivatives and assessed their activity against dormant and active MTB strains. The results suggest that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide derivatives could be promising candidates for tuberculosis treatment .

Carbonic Anhydrase Inhibition

Thiazole derivatives, which share some structural features with our compound, have demonstrated carbonic anhydrase inhibitory activity. Although direct studies on N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide are scarce, exploring its potential as a carbonic anhydrase inhibitor could be worthwhile .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-10-15(7-8-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(11-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPDJCRGGCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

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